molecular formula C24H17ClN4O3S B11121785 5-(benzenesulfonyl)-7-[(4-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(benzenesulfonyl)-7-[(4-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11121785
M. Wt: 476.9 g/mol
InChI Key: KOMLPZQOLBTTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzenesulfonyl)-7-[(4-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a useful research compound. Its molecular formula is C24H17ClN4O3S and its molecular weight is 476.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₅ClN₄O₂S
  • Molecular Weight : 364.85 g/mol
  • IUPAC Name : 5-(benzenesulfonyl)-7-[(4-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

This compound features a triazatricyclo structure which contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives of benzenesulfonamide have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : Compounds with similar structures exhibited IC50 values below 100 μM, indicating strong cytotoxicity. For example:
    • Compound 37 showed IC50 = 36 μM against HCT-116.
    • Compound 46 exhibited IC50 = 59 μM against MCF-7.

These results suggest that the compound may also possess similar anticancer properties due to its structural characteristics that allow interaction with cellular targets involved in cancer proliferation and apoptosis induction .

The proposed mechanism of action for compounds in this class includes:

  • Induction of Apoptosis : The most active compounds increased the number of apoptotic cells as evidenced by cytometric analysis.
  • Caspase Activation : Significant caspase activity was noted, indicating that these compounds may trigger programmed cell death pathways in cancer cells.

Metabolic Stability

The metabolic stability of these compounds is crucial for their therapeutic effectiveness. Research indicates that structural modifications can enhance metabolic stability while retaining biological activity. For instance:

  • The presence of specific substituents on the aromatic rings can influence both cytotoxicity and metabolic degradation rates .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on AMPA Receptor Modulation : A related compound was found to act as a positive allosteric modulator of AMPA receptors, which are critical for synaptic transmission in the central nervous system. This suggests potential neuroprotective effects .
  • Hepatic Metabolism Studies : Investigations into hepatic metabolism revealed that some derivatives could cross the blood-brain barrier and modulate neurotransmitter levels such as acetylcholine and serotonin, which are vital for cognitive functions .

Summary Table of Biological Activities

Activity TypeCompoundCell LineIC50 Value (μM)Mechanism
AnticancerCompound 37HCT-11636Induces apoptosis
AnticancerCompound 46MCF-759Induces apoptosis
NeuroprotectiveRelated CompoundVariousN/AAMPA receptor modulation

Properties

Molecular Formula

C24H17ClN4O3S

Molecular Weight

476.9 g/mol

IUPAC Name

5-(benzenesulfonyl)-7-[(4-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H17ClN4O3S/c25-17-11-9-16(10-12-17)15-29-22(26)20(33(31,32)18-6-2-1-3-7-18)14-19-23(29)27-21-8-4-5-13-28(21)24(19)30/h1-14,26H,15H2

InChI Key

KOMLPZQOLBTTII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.